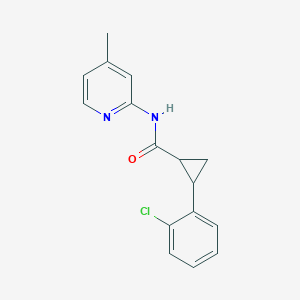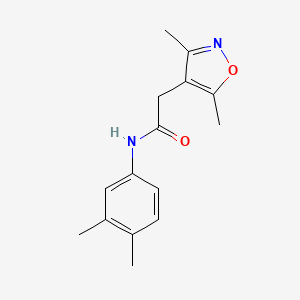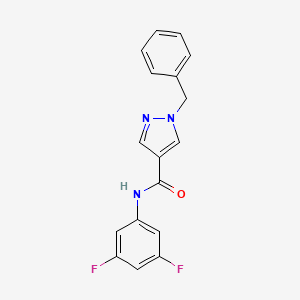
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, also known as CCPC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to act on various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by regulating these pathways.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects, including reducing the expression of inflammatory cytokines, decreasing the activity of enzymes involved in the production of reactive oxygen species, and modulating the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, including:
1. Investigating its potential as a therapeutic agent in the treatment of other diseases, such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to improve the yield and purity of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide.
3. Studying the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide to better understand its efficacy and safety in vivo.
4. Exploring the use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects.
5. Investigating the potential use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide as a tool for studying cellular pathways and mechanisms involved in various diseases.
In conclusion, 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is a promising chemical compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide involves the reaction of 2-(2-chlorophenyl) cyclopropanecarboxylic acid with 4-methyl-2-pyridinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide exhibits anti-proliferative activity against cancer cells, reduces inflammation in animal models, and has neuroprotective effects in vitro.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-6-7-18-15(8-10)19-16(20)13-9-12(13)11-4-2-3-5-14(11)17/h2-8,12-13H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXFHLRWIBRZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)


![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)
![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)

![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)